Montelukast sulfoxide

Description

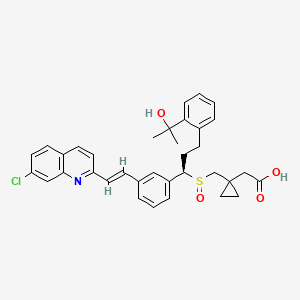

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTNWCBEAVHLQA-XNHCCDLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152185-58-4 | |

| Record name | Montelukast sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152185584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND36Y6B5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Montelukast Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Montelukast (B128269) sulfoxide (B87167), a significant impurity and metabolite of the asthma medication, Montelukast. The document details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

Montelukast sulfoxide is the oxidized derivative of Montelukast, where the sulfide (B99878) bridge has been converted to a sulfoxide group. This transformation introduces a new stereocenter at the sulfur atom, leading to the potential for diastereomers. It is recognized as a primary impurity in the manufacturing and storage of Montelukast and is also a known human metabolite.[1][][3][4]

The IUPAC name for the primary (E)-isomer is 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid.[1][] this compound can also exist as the (Z)-isomer, a product resulting from the isomerization of the double bond in conjunction with oxidation.[5][6]

Stereochemistry

The structure of Montelukast contains a chiral center at the carbon atom of the propyl chain. The oxidation of the sulfur atom in Montelukast to form this compound introduces a second chiral center at the sulfur atom. This results in the formation of two diastereomers, often referred to as Montelukast R-Sulfoxide and Montelukast S-Sulfoxide.[7][8][9] The final product is often a mixture of these diastereomers.[3]

Chemical Structure Data

The key identifiers and properties of this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₃₅H₃₆ClNO₄S | [1][][10] |

| Molecular Weight | 602.2 g/mol | [1][10] |

| CAS Number | 1152185-58-4 (for E-isomer) | [1][3] |

| IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | [1][] |

| SMILES | CC(C)(C1=CC=CC=C1CC--INVALID-LINK--/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | [1][10] |

| InChI | InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | [1][3][10] |

| InChIKey | QFTNWCBEAVHLQA-XNHCCDLUSA-N | [1][][10] |

| Pharmacopoeial Synonyms | Montelukast EP Impurity C; Montelukast USP Related Compound A | [3][11][12] |

Formation of this compound

This compound is formed through the oxidation of the thioether group in the Montelukast molecule. This process can occur during synthesis, formulation, or storage, particularly when exposed to oxidative conditions, light, or certain excipients.[4][6][8] It is also a metabolite produced in the body following the administration of Montelukast.[][3]

Caption: Logical workflow for the formation of this compound from Montelukast via oxidation.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in a laboratory setting for use as an analytical standard or for further toxicological studies. The most direct method is the controlled oxidation of Montelukast.

Objective: To synthesize this compound by oxidizing Montelukast sodium.

Materials:

-

Montelukast sodium (1)

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

Water (H₂O)

Procedure:

-

Dissolve Montelukast (10 g, 17.1 mmol) in 100 mL of dichloromethane (CH₂Cl₂) in a reaction flask.[13]

-

Separately, prepare a solution of m-chloroperbenzoic acid (3.83 g, 22.2 mmol) in 30 mL of CH₂Cl₂.[13]

-

Add the m-CPBA solution to the Montelukast solution at room temperature (25-30 °C).[13]

-

Stir the reaction mixture and monitor the progress by an appropriate analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by washing the organic layer with an aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by crystallization or column chromatography using a solvent system such as ethyl acetate and hexane.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method for Impurity Profiling

The quantification of this compound as an impurity in drug substances and products is critical for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.

Objective: To identify and quantify this compound impurity in a Montelukast sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 or Phenyl stationary phase column.

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate (B84403) buffer, adjusted to a suitable pH)

-

Montelukast reference standard

-

This compound reference standard

Chromatographic Conditions (Illustrative):

-

Column: Phenyl column (as used in some studies for separating isomers).[14]

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength where both Montelukast and the sulfoxide show significant absorbance.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of Montelukast and this compound reference standards in a suitable diluent (e.g., mobile phase). Prepare working standards at known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the Montelukast drug substance or powdered tablets in the diluent to achieve a target concentration.

-

Analysis: Inject the standard solutions to establish system suitability, including resolution between Montelukast and this compound, and to generate a calibration curve.

-

Inject the sample solution.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity using the calibration curve or by relative peak area comparison.

Toxicological Significance

This compound is generally considered a non-mutagenic and ordinary impurity.[4][15] However, as it is a major degradation product and metabolite, its levels are closely monitored in pharmaceutical products to ensure safety and efficacy.[4][8][15] Studies have shown that in some commercial drug products, the concentration of the sulfoxide impurity can exceed the qualification threshold, necessitating toxicological assessment.[15]

References

- 1. This compound | C35H36ClNO4S | CID 15297728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Mixture of Diastereomers) [lgcstandards.com]

- 4. rroij.com [rroij.com]

- 5. (Z)-Montelukast Sulfoxide | C35H36ClNO4S | CID 58140271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 7. alentris.org [alentris.org]

- 8. farmacja.umed.pl [farmacja.umed.pl]

- 9. Montelukast R-Sulfoxide | CAS No- 184763-47-1 | Simson Pharma Limited [simsonpharma.com]

- 10. GSRS [precision.fda.gov]

- 11. This compound | CAS# 909849-96-3 | C₃₅H₃₆ClNO₄S [symteraanalytics.com]

- 12. veeprho.com [veeprho.com]

- 13. asianpubs.org [asianpubs.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Montelukast Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) sulfoxide (B87167) is a primary oxidative degradation product and a known human metabolite of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2] The presence of this impurity in Montelukast drug substances and products is a critical quality attribute that requires careful monitoring and control. This technical guide provides a comprehensive overview of the physical and chemical properties of Montelukast sulfoxide, along with detailed experimental protocols for its synthesis and analysis, to support research, development, and quality control activities.

Chemical Identity and Physical Properties

This compound is the sulfinyl analogue of Montelukast. It exists as diastereomers, including the (E)- and (Z)-isomers.[3][4] The formation of this compound is primarily due to the oxidation of the sulfide (B99878) moiety in the Montelukast molecule, a process accelerated by exposure to light and atmospheric oxygen.[1][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid[2][5] |

| Synonyms | Montelukast EP Impurity C, Montelukast USP Related Compound A, Montelukast sodium specified impurity C [EP], (1-(((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)sulfinyl)methyl)cyclopropyl)acetic acid[2][5] |

| Molecular Formula | C₃₅H₃₆ClNO₄S[2][5] |

| CAS Number | 1152185-58-4[2][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 602.18 g/mol | [2][5] |

| Appearance | Pale Yellow to off-white solid | [6] |

| Melting Point | 95-97°C | [6] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectral techniques.

Table 3: Key Spectral Data for this compound

| Technique | Key Data |

| Mass Spectrometry (MS) | m/z⁺: 602[1][3] |

| ¹H NMR (CDCl₃) | δ 8.37 (d, J = 8.7, 1H), 8.00 (d, J = 1.8, 1H), 7.97 (d, J = 9.0, 1H), 7.92 (d, J = 8.7, 1H), 7.86 (d, J = 16.5, 1H), 7.70 (s, 1H), 7.58 (d, J = 7.2, 1H), 7.55 (dd, J = 2.1 and 9.0, 1H), 7.48 (d, J = 16.5, 1H), 7.41-7.34 (m, 2H), 7.32 (d, J = 7.2, 1H), 7.07 (m, 3H), 3.99 (t, J = 7.5, 1H), 3.04 (td, J = 4.5 and 12.0, 1H), 2.75 (m, 1H), 2.65 (d, J = 12.6, 1H), 2.52 (d, J = 12.6, 1H), 2.17 (m, 1H), 2.12-1.96 (m, 3H), 1.41 (s, 3H), 1.40 (s, 3H), 1.20 (brs, 1H), 0.42-0.30 (m, 2H), 0.25-0.13 (m, 2H)[7] |

| Infrared (IR) (KBr, νₘₐₓ, cm⁻¹) | 3394, 1636, 1608, 1595, 1557, 1497[7] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the controlled oxidation of Montelukast.

Protocol: Oxidation of Montelukast to this compound [7]

-

Dissolution: Dissolve Montelukast (10 g, 17.1 mmol) in dichloromethane (B109758) (CH₂Cl₂, 100 mL).

-

Preparation of Oxidizing Agent: Prepare a solution of m-chloroperbenzoic acid (m-CPBA) (3.83 g, 22.2 mmol) in CH₂Cl₂ (30 mL).

-

Reaction: Add the m-CPBA solution to the Montelukast solution at 25-30 °C.

-

Monitoring: Stir the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Quench the reaction by adding ice-cold water (100 mL).

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂ (30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL).

-

Drying and Concentration: Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography using a mobile phase of 0-5% methanol in dichloromethane to yield this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Method for Montelukast and its Impurities

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Montelukast and the detection of its impurities, including this compound.

Protocol: HPLC Analysis of Montelukast and Impurities [1][3]

-

Instrumentation: An Agilent HPLC system or equivalent.

-

Column: Eclipse XDB C18 column (250 x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase:

-

Solution A: 0.1% orthophosphoric acid in water.[1]

-

Solution B: 80% acetonitrile (B52724) in water.[1]

-

-

Gradient Program:

-

Initial: 60% B

-

10 min: 70% B

-

15 min: 90% B

-

20 min: 100% B

-

32 min: 60% B

-

45 min: 60% B

-

-

Flow Rate: 0.4 mL/min.[1]

-

Detector: UV at 238 nm.[3]

-

Column Temperature: 25°C.[3]

-

Sample Preparation: Dissolve approximately 2.5 g of the sample in 50 mL of methanol.[3]

Caption: General workflow for HPLC analysis of Montelukast.

Degradation Pathway

Montelukast is susceptible to degradation through oxidation and photo-isomerization. The primary degradation pathway involves the oxidation of the sulfide to form this compound. Concurrently, exposure to light can lead to the formation of the (Z)-isomer of both Montelukast and its sulfoxide.

Caption: Simplified degradation pathways of Montelukast.

Toxicological Information

In silico and in vitro studies have been conducted to assess the genotoxic potential of this compound. These studies, including Ames tests, have indicated that this compound is non-mutagenic.[8] While it has shown dose-dependent cytotoxicity in human peripheral lymphocytes, it is generally classified as an ordinary impurity.[4][8]

Conclusion

A thorough understanding of the physical and chemical properties of this compound is essential for the development of robust manufacturing processes and analytical methods for Montelukast. This guide provides a foundational resource for scientists and researchers, summarizing key data and experimental protocols to aid in ensuring the quality, safety, and efficacy of Montelukast-containing pharmaceutical products.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. This compound | C35H36ClNO4S | CID 15297728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 4. farmacja.umed.pl [farmacja.umed.pl]

- 5. This compound (Mixture of Diastereomers) [lgcstandards.com]

- 6. Naarini Molbio Pharma [naarini.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Montelukast Sulfoxide Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. During its synthesis, storage, and metabolism, several impurities can form. One of the most significant oxidative degradation products is Montelukast sulfoxide (B87167), also known as Montelukast Impurity C in the European Pharmacopoeia.[1] The presence of this impurity must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of the Montelukast sulfoxide reference standard. It includes detailed experimental protocols, tabulated analytical data, and graphical workflows to support researchers and quality control professionals in identifying and quantifying this critical impurity. This compound is formed by the oxidation of the thioether linkage in the parent molecule.[2] It exists as a mixture of diastereomers due to the creation of a new chiral center at the sulfur atom.[3]

Synthesis of this compound

The reference standard for this compound is typically prepared by the direct controlled oxidation of Montelukast. The most common laboratory method utilizes meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent.[3] An alternative method involves oxidative degradation using hydrogen peroxide.[4]

Synthesis Workflow

The following diagram illustrates the chemical transformation of Montelukast to this compound.

Caption: Synthesis of this compound via m-CPBA Oxidation.

Experimental Protocol: Synthesis

This protocol is based on the oxidation of Montelukast using m-CPBA.[3]

-

Dissolution: Dissolve Montelukast (e.g., 10 g, 17.1 mmol) in 100 mL of dichloromethane (CH₂Cl₂) in a suitable reaction flask.

-

Reagent Preparation: In a separate flask, prepare a solution of meta-chloroperbenzoic acid (m-CPBA, ~77% purity, e.g., 3.83 g, 22.2 mmol) in 30 mL of CH₂Cl₂.

-

Reaction: Add the m-CPBA solution to the Montelukast solution at room temperature (25-30 °C). Stir the reaction mixture for approximately 2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Quenching: Upon completion, quench the reaction by adding 100 mL of ice-cold water. Separate the organic layer.

-

Extraction & Washing: Extract the aqueous layer with an additional 30 mL of CH₂Cl₂. Combine the organic layers and wash them twice with 100 mL of water.

-

Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue using silica (B1680970) gel column chromatography, eluting with a methanol-in-dichloromethane gradient (e.g., 0-5% MeOH) to separate the sulfoxide from any unreacted starting material and the corresponding sulphone byproduct.[3]

-

Further Purification (Optional): For a highly pure standard, the diastereomeric mixture of the sulfoxide can be converted to its dicyclohexylamine (B1670486) salt, crystallized, and then acidified to regenerate the pure sulfoxide free acid.[3]

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound reference standard.

Characterization Workflow

The following diagram outlines the analytical workflow for the characterization of the synthesized compound.

Caption: Analytical Workflow for this compound Characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and separating it from Montelukast and other related impurities.

Experimental Protocol: HPLC A typical stability-indicating gradient RP-HPLC method is as follows:[5]

-

Column: Atlantis dC18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.

-

Mobile Phase B: Acetonitrile:Water (95:5 v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 238 nm.[4]

-

Column Temperature: 25 °C.[4]

-

Injection Volume: 20 µL.

-

Gradient Program:

-

0-10 min: 60% to 70% B

-

10-15 min: 70% to 90% B

-

15-20 min: 90% to 100% B

-

20-30 min: Hold at 100% B

-

30-32 min: 100% to 60% B

-

32-40 min: Hold at 60% B

-

Quantitative Data: HPLC

| Parameter | Value | Reference |

|---|---|---|

| Compound | This compound | [4] |

| Typical UV λmax | 238 nm | [4] |

| Relative Retention Time | Elutes before Montelukast |[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in positive mode is commonly used.

Experimental Protocol: LC-MS

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 100-800.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile/water and infuse directly or analyze via an LC-MS interface.

Quantitative Data: Mass Spectrometry

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₃₆ClNO₄S | [1][6] |

| Molecular Weight | 602.18 g/mol | [1][6] |

| Monoisotopic Mass | 601.2053575 Da | [1] |

| Observed Ion [M+H]⁺ | m/z 602.2 | [3] |

| High-Resolution [M+H]⁺ | m/z 600.1969 (Observed) |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used for the structural elucidation and confirmation of the synthesized molecule.

Experimental Protocol: ¹H NMR

-

Spectrometer: 300 MHz or higher.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Sample Preparation: Dissolve a few milligrams of the sample in ~0.6 mL of the deuterated solvent.

Quantitative Data: ¹H NMR The following data corresponds to the (Z)-isomer of this compound, which shares many characteristic signals with the primary (E)-isomer product.[4]

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 0.23 - 0.47 | m | 4H, cyclopropyl (B3062369) CH₂ | [4] |

| 1.44 | s | 6H, gem-dimethyl CH₃ | [4] |

| 2.10 - 2.30 | m | 4H, alkyl CH₂ | [4] |

| 2.52 and 2.63 | m | 2H, CH₂ adjacent to sulfoxide | [4] |

| 4.01 | t | 1H, benzylic CH | [4] |

| 7.03 - 8.41 | m | 15H, Ar-H and vinyl H |[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, with the S=O stretch being the most indicative of successful oxidation.

Experimental Protocol: FTIR

-

Technique: KBr pellet method or Attenuated Total Reflectance (ATR).

-

Scan Range: 4000 - 400 cm⁻¹.

-

Sample Preparation (KBr): Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

Quantitative Data: FTIR

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

|---|---|---|---|

| ~3400 (broad) | O-H | Tertiary alcohol & Carboxylic acid | [3] |

| ~2970 | C-H | Aromatic and Aliphatic stretching | [3] |

| ~1710 | C=O | Carboxylic acid | [3] |

| ~1050 (Expected) | S=O | Sulfoxide stretch (Key band) | (Characteristic) |

| ~1610 | C=C | Aromatic ring stretching |[3] |

References

- 1. This compound | C35H36ClNO4S | CID 15297728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. asianpubs.org [asianpubs.org]

- 4. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

Montelukast Sulfoxide: A Primary Metabolite In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. A key player in this metabolic cascade is Montelukast sulfoxide (B87167), a primary metabolite formed through oxidation. This technical guide provides a comprehensive overview of Montelukast sulfoxide, detailing its formation, the enzymes involved, quantitative metabolic data, and the experimental protocols used for its characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of Montelukast and its metabolic fate.

Metabolic Pathway of Montelukast

Montelukast undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][3] The biotransformation of Montelukast results in the formation of several metabolites, including hydroxylated derivatives and the focus of this guide, this compound.[4][5]

The formation of this compound is an oxidation reaction catalyzed mainly by the CYP3A4 isoform of the cytochrome P450 enzyme family.[4][6] While other CYP enzymes, such as CYP2C8 and CYP2C9, are significantly involved in the overall metabolism of Montelukast, leading to the formation of various hydroxylated metabolites, CYP3A4 is the principal catalyst for the sulfoxidation pathway.[4][7][8]

Quantitative Data on Montelukast Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of Montelukast, providing kinetic parameters for the formation of its major metabolites. This data is crucial for understanding the relative contributions of different metabolic pathways to the overall clearance of the drug.

Table 1: Kinetic Parameters for the Formation of Montelukast Metabolites in Human Liver Microsomes (HLMs)

| Metabolite | Vmax (pmol/min/mg protein) | Km (μM) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| 21(R)-OH Montelukast | 10.3 ± 1.5 | 2.0 ± 0.5 | 5.2 |

| 21(S)-OH Montelukast | 3.9 ± 0.9 | 3.0 ± 1.1 | 1.3 |

| 25-OH Montelukast | Not Reported | 0.33 - 3.9 | Not Reported |

| 1,2-diol | Not Reported | Not Reported | Not Reported |

| This compound | Not explicitly quantified in comparative studies | Not explicitly quantified in comparative studies | Considered a minor metabolite in terms of clearance [9] |

Data compiled from multiple sources.[4] Note that direct comparative kinetic data for this compound formation is limited in the literature, with studies often focusing on the major hydroxylated metabolites.

Table 2: Contribution of Recombinant CYP Isoforms to Montelukast Metabolism

| CYP Isoform | Metabolite Formed | Relative Activity |

| CYP3A4 | This compound, 21(R/S)-OH Montelukast | Primary enzyme for sulfoxidation [4] |

| CYP2C8 | 1,2-diol, 25-OH Montelukast | Major contributor to hydroxylation |

| CYP2C9 | 1,2-diol, 25-OH Montelukast | Significant contributor to hydroxylation |

This table provides a qualitative summary of the primary roles of different CYP isoforms in Montelukast metabolism.[4]

Experimental Protocols

The characterization of Montelukast metabolism and the quantification of its metabolites are typically performed using in vitro systems, most commonly human liver microsomes (HLMs). Below are detailed methodologies for key experiments.

In Vitro Metabolism of Montelukast in Human Liver Microsomes

Objective: To determine the metabolic profile of Montelukast and identify the enzymes responsible for its metabolism.

Materials:

-

Montelukast

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine HLMs (final concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add Montelukast (at various concentrations to determine kinetics) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant containing the parent drug and its metabolites to a new tube for analysis by LC-MS/MS.

LC-MS/MS Analysis of Montelukast and its Metabolites

Objective: To separate, detect, and quantify Montelukast and this compound in in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Montelukast: Specific precursor ion → product ion transition

-

This compound: Specific precursor ion → product ion transition

-

Internal Standard: Specific precursor ion → product ion transition

-

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analytes.

Signaling Pathway Context: Leukotriene Signaling

Montelukast exerts its therapeutic effect by antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. Understanding this signaling pathway is crucial for contextualizing the pharmacological relevance of the parent drug. While this compound is generally considered to be pharmacologically inactive, its formation represents a key route of elimination for the active drug.[10]

Clinical Relevance of this compound

This compound is considered a minor metabolite in terms of its contribution to the overall clearance of Montelukast.[9] Studies have generally indicated that this compound is pharmacologically inactive, meaning it does not significantly contribute to the therapeutic effects of the parent drug.[10] Its primary relevance lies in its role as a product of CYP3A4-mediated metabolism, which is a key pathway for the elimination of Montelukast from the body.[4] Therefore, understanding the formation of this compound is important for predicting potential drug-drug interactions involving inhibitors or inducers of CYP3A4, which could alter the plasma concentrations and, consequently, the efficacy and safety of Montelukast.[2]

Conclusion

This compound is a primary metabolite of Montelukast, formed predominantly through the oxidative action of CYP3A4. While it is not considered pharmacologically active, its formation is a significant component of Montelukast's metabolic clearance. The in-depth understanding of its formation, facilitated by the experimental protocols and quantitative data presented in this guide, is essential for a comprehensive assessment of Montelukast's drug metabolism and pharmacokinetic profile. This knowledge is critical for drug development professionals in predicting drug-drug interactions and ensuring the safe and effective use of this important therapeutic agent.

References

- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. farmacja.umed.pl [farmacja.umed.pl]

- 10. rroij.com [rroij.com]

An In-Depth Technical Guide on the Pharmacological and Biological Activity of Montelukast Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Montelukast (B128269) sulfoxide (B87167) is the primary oxidative metabolite and a known impurity of the widely prescribed anti-asthmatic drug, Montelukast. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological and biological activities of Montelukast sulfoxide. While Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), current evidence suggests that its sulfoxide metabolite is pharmacologically inactive at this primary target. Toxicological evaluations have classified this compound as a non-mutagenic and non-genotoxic compound. However, it has been reported to exhibit dose-dependent cytotoxicity. This document consolidates available quantitative data, details key experimental protocols for its toxicological assessment, and provides visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Pharmacological Activity

Montelukast exerts its therapeutic effect by specifically antagonizing the CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes.[1][2] The binding affinity of Montelukast to the CysLT1 receptor has been well-characterized and is presented in Table 1 for comparative purposes.

Table 1: Binding Affinity of Montelukast for the Cysteinyl Leukotriene Receptor 1 (CysLT1)

| Tissue/Cell Line | Ki (nM) | Reference |

| Guinea Pig Lung | 0.18 | [3] |

| Human U937 Cell Membranes | 0.52 | [3] |

| Sheep Lung | 4 | [3] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.

Off-Target Effects

Studies on the parent compound, Montelukast, have revealed potential off-target effects on other signaling pathways, including the NF-κB and P2Y receptor pathways.[4][5][6] Montelukast has been shown to inhibit NF-κB activation and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][5] Additionally, Montelukast can inhibit nucleotide-induced calcium mobilization mediated by P2Y receptors.[7] To date, there is no available scientific literature investigating whether this compound exhibits similar off-target activities.

Biological Activity

The primary biological activities of this compound that have been investigated relate to its potential toxicity as a drug impurity.

Cytotoxicity

This compound has been reported to be cytotoxic to human peripheral lymphocytes in a dose-dependent manner.[8] However, specific IC50 values from this or other studies on various human cell lines are not currently available in the public domain.

Genotoxicity

Extensive in silico and in vitro studies have been conducted to assess the genotoxic potential of this compound. These studies have consistently concluded that this compound is non-mutagenic and non-genotoxic.[8]

-

In Silico Analysis: Computational toxicology programs, such as Leadscope and ToxTree, have predicted this compound to be non-mutagenic.

-

Ames MPF Penta I Assay: This miniaturized bacterial reverse mutation assay found this compound to be non-mutagenic.

-

In Vitro Chromosomal Aberration Test: In human peripheral lymphocytes, this compound did not induce structural chromosomal aberrations, with or without metabolic activation.

Mechanism of Action

As a metabolite, the primary mechanism of formation for this compound is the oxidation of the sulfide (B99878) group of Montelukast. This metabolic conversion is a key aspect of the drug's biotransformation.

Below is a diagram illustrating the leukotriene signaling pathway and the role of Montelukast, as well as the formation of its sulfoxide metabolite.

References

- 1. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Montelukast, cis-|High-Purity Reference Standard [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of montelukast on nuclear factor kappaB activation and proinflammatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. farmacja.umed.pl [farmacja.umed.pl]

In Silico Prediction of Montelukast Sulfoxide Genotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Montelukast (B128269), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies, can degrade to form Montelukast sulfoxide (B87167), its primary oxidative degradation product and a minor human metabolite.[1][2][3] As with any pharmaceutical impurity, its potential for genotoxicity is a critical safety concern that must be thoroughly evaluated to ensure patient safety. This technical guide provides an in-depth overview of the in silico and subsequent in vitro assessment of Montelukast sulfoxide's genotoxic potential, aligning with the stringent requirements of the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4][5][6]

Regulatory Framework: The ICH M7 Guideline

The assessment of mutagenic impurities in pharmaceutical products is governed by the ICH M7 guideline.[8] This framework provides a systematic approach for the identification, categorization, qualification, and control of impurities that may pose a carcinogenic risk through DNA mutation.[5][8] A cornerstone of the ICH M7 guideline is the initial use of computational, or in silico, methods to predict the bacterial mutagenicity of an impurity.[6]

The guideline mandates a two-pronged in silico approach, utilizing two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies:

-

Expert Rule-Based Methodology: This approach uses a set of rules derived from existing toxicological knowledge and chemical principles to identify structural alerts—molecular substructures known to be associated with mutagenicity.[9]

-

Statistical-Based Methodology: This method employs statistical algorithms to correlate various molecular descriptors and fingerprints of a query chemical with the known mutagenicity of compounds in a large training dataset, providing a probabilistic assessment.[9]

A negative prediction from both types of models is sufficient to conclude that an impurity is of no mutagenic concern. However, a positive or equivocal result from either model triggers the need for experimental testing, typically starting with a bacterial reverse mutation assay (Ames test), to confirm or refute the in silico prediction.[6]

Genotoxicity Assessment Workflow for Pharmaceutical Impurities

The logical progression from impurity identification to risk characterization under ICH M7 is a critical workflow in drug development. This process ensures that potential risks are identified and managed effectively.

In Silico Genotoxicity Assessment of this compound

In accordance with ICH M7, the genotoxic potential of this compound was first evaluated using computational toxicology software.

Methodology

Two complementary (Q)SAR software platforms were utilized for the prediction of bacterial mutagenicity:

-

Leadscope: This platform includes both expert rule-based and statistical-based models, allowing for a comprehensive assessment within a single environment.[9] The statistical models function by analyzing the structural similarities and fragments of the query compound against a database of chemicals with known experimental toxicity data to derive a probability of a toxic outcome.[9]

-

ToxTree: This is an open-source, expert rule-based system that categorizes chemicals and predicts various types of toxic effects by applying a decision tree approach.[10] It identifies structural alerts associated with genotoxicity.

Results

The in silico analysis of this compound using both Leadscope and ToxTree programs predicted the impurity to be non-mutagenic.[1][4] This negative consensus from two complementary systems suggested that this compound lacks the structural features typically associated with bacterial mutagens.

In Vitro Genotoxicity Assessment of this compound

Although a negative in silico result can be sufficient for classification, further in vitro testing provides definitive evidence. This compound was subjected to a miniaturized bacterial reverse mutation test and a chromosomal aberration test.

Experimental Protocols

A. Bacterial Reverse Mutation Assay (Ames MPF Penta I)

-

Principle: The Ames test evaluates the ability of a chemical to induce mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli. A positive result is indicated by a dose-dependent increase in the number of "revertant" colonies that can grow on an amino acid-deficient medium. The Ames MPF™ (Microplate Format) assay is a miniaturized version of the traditional agar (B569324) plate method that uses a liquid format in 384-well plates, with mutation frequency determined by a colorimetric change.

-

Methodology:

-

Strains: The assay utilizes the five tester strains required by OECD Guideline 471: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA / pKM101.

-

Metabolic Activation: The assay is conducted both in the absence and presence of a mammalian metabolic activation system (Aroclor-induced rat liver S9 fraction) to account for metabolites that may be the ultimate mutagens.

-

Exposure: Bacterial cultures are exposed to various concentrations of this compound, along with negative (solvent) and positive controls, for a 90-minute pre-incubation period.

-

Growth and Detection: Following exposure, the cultures are diluted in a pH indicator medium lacking the required amino acid and distributed into 48 wells of a 384-well plate. The plates are incubated for two days. Wells where bacteria have reverted to prototrophy will exhibit growth, leading to a pH drop and a color change from purple to yellow.

-

Data Analysis: The number of positive (yellow) wells is counted for each concentration and compared to the solvent control. A dose-dependent increase in revertant wells indicates a mutagenic response.

-

B. In Vitro Chromosomal Aberration Test

-

Principle: This test assesses the potential of a substance to cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[7] Human peripheral blood lymphocytes are a common and relevant cell type for this assay.

-

Methodology:

-

Cell Culture: Human peripheral blood lymphocytes are cultured in vitro.

-

Exposure: The cells are exposed to this compound at multiple concentrations, typically for a short duration (e.g., 3-6 hours) followed by a recovery period, and for a longer duration (e.g., 24 hours). The assay is performed with and without a metabolic activation system (S9).

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Microscopic Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A significant, dose-dependent increase in the percentage of cells with aberrations compared to the negative control indicates a positive result.

-

Results

The experimental in vitro tests confirmed the in silico predictions. This compound was found to be non-mutagenic in the Ames MPF Penta I assay.[1][4] Furthermore, while it exhibited dose-dependent cytotoxicity at high concentrations in human peripheral lymphocytes, it was found to be non-genotoxic and did not induce chromosomal aberrations, with or without metabolic activation.[1][4][7]

Data Summary and Conclusion

The collective evidence from both computational and experimental assessments provides a clear and consistent picture of the genotoxic profile of this compound.

| Assessment Type | Methodology / Test System | Result | Quantitative Data | Reference(s) |

| In Silico | (Q)SAR: Leadscope (Expert Rule-Based & Statistical-Based) | Predicted Non-Mutagenic | Not publicly available | [4],[1] |

| In Silico | (Q)SAR: ToxTree (Expert Rule-Based) | Predicted Non-Mutagenic | Not publicly available | [4],[1] |

| In Vitro | Bacterial Reverse Mutation Assay (Ames MPF Penta I) | Non-Mutagenic | Not publicly available | [4],[1] |

| In Vitro | Chromosomal Aberration Test (Human Lymphocytes) | Non-Genotoxic / Non-Clastogenic | Not publicly available | [4],[7],[1] |

References

- 1. farmacja.umed.pl [farmacja.umed.pl]

- 2. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. toxhub-consulting.com [toxhub-consulting.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. rroij.com [rroij.com]

- 6. How to Prepare an ICH M7 Risk Assessment Report in 3 steps | Tox by Design [toxby.design]

- 7. ForthTox Toxicology Consultancy [forthtox.com]

- 8. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aniara.com [aniara.com]

- 10. xenometrix.ch [xenometrix.ch]

An In-Depth Technical Guide to the Initial Cytotoxicity Screening of Montelukast Sulfoxide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Montelukast (B128269) is a widely prescribed cysteinyl leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] During its synthesis and storage, as well as through hepatic metabolism, impurities and metabolites are formed, with Montelukast sulfoxide (B87167) being a primary subject of interest.[1][][4] As a major degradation product and a minor metabolite, the toxicological profile of Montelukast sulfoxide is critical for ensuring the safety and efficacy of the parent drug, particularly given Montelukast's chronic use across a wide patient population, including children.[1]

This technical guide provides a consolidated overview of the initial cytotoxicity and genotoxicity screening of this compound. It summarizes key toxicological findings, details the experimental protocols employed in these assessments, and visualizes relevant biological pathways and experimental workflows. While direct, quantitative cytotoxicity data (e.g., IC50 values) for this compound on specific cell lines is limited in the available literature, a robust profile of its genotoxic potential has been established. For contextual understanding, cytotoxicity data for the parent compound, Montelukast, is also presented.

Data Presentation: Toxicological Assessment Summary

The toxicological evaluation of this compound has primarily focused on its potential for mutagenicity and genotoxicity, with general cytotoxicity observed at high concentrations.

Table 2.1: Genotoxicity and Cytotoxicity Profile of this compound

| Assay Type | System / Cell Line | Key Findings | Result | Citations |

| In Silico Prediction | Leadscope & ToxTree Models | Computational models predicted no mutagenic activity. | Non-Mutagenic | [4][5] |

| Bacterial Reverse Mutation | Ames MPF Penta I Assay | No mutagenic activity was detected in the presence or absence of metabolic activation. | Non-Mutagenic | [1][4][5] |

| In Vitro Chromosomal Aberration | Human Peripheral Lymphocytes | Did not induce structural (clastogenic) or numerical chromosomal aberrations. | Non-Genotoxic | [1][5] |

| In Vitro Cytotoxicity | Human Peripheral Lymphocytes | Dose-dependent cytotoxicity was observed, particularly at high concentrations. | Cytotoxic at High Doses | [4][5][6] |

Table 2.2: Contextual Cytotoxicity Data of Parent Compound (Montelukast)

| Cell Line(s) | Assay Type | Effective Concentration | Observed Effect | Citations |

| A549, H1299, CL1-5 (Lung Cancer) | WST-1 Proliferation Assay | IC50: 50 - 75 µM | Inhibition of cell proliferation/viability. | [7] |

| HAPI (Microglial), SH-SY5Y (Neural) | Cell Viability Assay | 50 - 100 µM | Induction of cytotoxicity. | [8] |

| UM-SCC-47, HSC-3 (Head & Neck Cancer) | Colony Formation Assay | 10 µM | Reduction in colony formation. | [9][10] |

| LLC (Lewis Lung Carcinoma) | Transwell Migration Assay | Concentration-dependent | Reduction in cell migration. | [2] |

Experimental Protocols

The following protocols are based on methodologies cited for the toxicological assessment of this compound and related compounds.

In Silico Mutagenicity Prediction

-

Objective: To predict the mutagenic potential of this compound using computational toxicology models.

-

Methodology: The chemical structure of this compound is processed by software programs like Leadscope and ToxTree.[4][5] These platforms utilize (Quantitative) Structure-Activity Relationship [(Q)SAR] models, which compare the chemical substructures of the query molecule to a large database of compounds with known toxicological properties to predict its potential for DNA reactivity and mutagenicity.

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

-

Methodology:

-

Strains: Histidine-dependent strains of Salmonella typhimurium are commonly used.

-

Procedure: A miniaturized version of the assay (e.g., Ames MPF Penta I) is employed.[4][5] Bacteria are exposed to various concentrations of this compound in a microplate format.

-

Metabolic Activation: The assay is conducted both with and without an external metabolic activation system (e.g., rat liver homogenate S9 fraction) to mimic mammalian metabolism.[1][5]

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a histidine-independent state) compared to the negative control. For this compound, no such increase was observed.[5]

-

In Vitro Chromosomal Aberration Test

-

Objective: To determine the potential of a compound to induce structural or numerical damage to chromosomes in cultured mammalian cells.

-

Methodology:

-

Cell System: Cultured human peripheral blood lymphocytes are treated with this compound.[5][6]

-

Treatment: Cells are exposed to the test compound for a defined period, both with and without S9 metabolic activation.[1][5]

-

Harvesting: After treatment, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.

-

Analysis: Cells are harvested, fixed, and stained. Chromosomes are then examined microscopically for structural abnormalities (e.g., breaks, gaps, deletions) and numerical changes. This compound was found to be non-genotoxic in this assay.[5]

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the initial in vitro screening of a test compound like this compound.

Caption: Generalized workflow for in vitro cytotoxicity and genotoxicity screening.

Potential Signaling Pathway of Action

While specific signaling pathways for this compound are not detailed, studies on the parent compound, Montelukast, have elucidated its mechanism for inducing cell death in cancer lines. This provides a plausible framework for investigating the sulfoxide metabolite. Montelukast can induce caspase-independent apoptosis through the mitochondrial release of Apoptosis-Inducing Factor (AIF).[7][11]

Caption: AIF-mediated cell death pathway induced by Montelukast.

This pathway involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[7][11] This shift leads to the release of AIF from the mitochondria, its translocation to the nucleus, and subsequent DNA fragmentation, culminating in cell death.[7] Additionally, Montelukast has been shown to decrease the phosphorylation of several survival-related proteins, including Akt and Erk1/2.[7][11]

Conclusion

Based on comprehensive in silico, bacterial, and mammalian cell-based assays, this compound is considered a non-mutagenic and non-genotoxic impurity.[1][5][6] Cytotoxic effects are observed, but primarily at high, dose-dependent concentrations in specific cell types like human peripheral lymphocytes.[4][5] According to regulatory guidelines, these findings support its classification as an ordinary impurity.[5][6] While the direct cytotoxic mechanisms of the sulfoxide are not fully elucidated, the pathways influenced by the parent compound, Montelukast, offer valuable starting points for further mechanistic investigation. Future research could focus on determining specific IC50 values across a broader range of cell lines to provide a more quantitative understanding of its cytotoxic threshold.

References

- 1. rroij.com [rroij.com]

- 2. Montelukast Inhibits Lung Cancer Cell Migration by Suppressing Cysteinyl Leukotriene Receptor 1 Expression In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmacja.umed.pl [farmacja.umed.pl]

- 5. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Montelukast Induces Apoptosis-Inducing Factor-Mediated Cell Death of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxicity of montelukast in HAPI and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diclemedj.org [diclemedj.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Natural degradation pathways of Montelukast leading to sulfoxide formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. However, its chemical structure is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety and efficacy. This technical guide delves into the natural degradation pathways of Montelukast, with a primary focus on the formation of its major oxidative degradant, Montelukast sulfoxide (B87167).

This document provides a comprehensive overview of the oxidative and photolytic degradation pathways, supported by quantitative data from forced degradation studies. Detailed experimental protocols for inducing and analyzing this degradation are also presented to aid researchers in their investigations.

Key Degradation Pathways

Montelukast is primarily degraded through two main pathways: oxidation and photo-isomerization, both of which can lead to the formation of Montelukast sulfoxide.

-

Oxidative Degradation: The thioether moiety in the Montelukast molecule is susceptible to oxidation, resulting in the formation of this compound.[1][2] This is a common degradation pathway observed when the drug substance or product is exposed to oxidizing agents or even atmospheric oxygen over time.[2] Forced degradation studies commonly employ hydrogen peroxide (H₂O₂) to simulate and accelerate this oxidative stress.[1][3][4]

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce two primary changes in the Montelukast molecule. The first is the isomerization of the trans-double bond in the styryl side chain to its cis-isomer.[5] Subsequently, the thioether group can be oxidized to form the corresponding (Z)-montelukast sulfoxide. Therefore, both light and oxygen can contribute to the formation of sulfoxide impurities.[5]

Quantitative Analysis of Montelukast Degradation

Forced degradation studies are instrumental in understanding the stability of a drug substance. The following tables summarize quantitative data from various studies on the degradation of Montelukast under different stress conditions.

Table 1: Oxidative Degradation of Montelukast

| Oxidizing Agent | Concentration | Temperature | Time | % Degradation of Montelukast | Reference |

| Hydrogen Peroxide | 3.0% | Room Temperature | 10 min | Significant degradation to Impurity-A (Sulfoxide) | [1] |

| Hydrogen Peroxide | 3% | Not Specified | Not Specified | Sensitive | [4] |

| Hydrogen Peroxide | 30% | 60°C | 5 hours | Widespread degradation, DP3 (Sulfoxide) formed |

Table 2: Photolytic Degradation of Montelukast

| Light Source | Condition | Duration | % Degradation of Montelukast | Major Degradation Product(s) | Reference |

| Daylight | Solid State (unpacked chewable tablets) | 2 weeks | ~10% | Montelukast S-oxide | [5] |

| Artificial Daylight | Methanolic Solution | Not Specified | Follows first-order kinetics | cis-isomer | [5] |

| Photostability Chamber | Solid State | 5 days | Stable | Not Applicable |

Table 3: Degradation of Montelukast under Other Conditions

| Stress Condition | Reagent/Temperature | Time | % Degradation of Montelukast | Reference |

| Acid Hydrolysis | 1.0 M HCl | 85°C, 15 min | Degraded to Impurity-F | [1] |

| Acid Hydrolysis | 0.1N HCl | 60°C, 2 hours | Significant degradation | [6] |

| Base Hydrolysis | 5 M NaOH | 85°C, 120 min | Stable | [1] |

| Base Hydrolysis | 0.1N NaOH | Room Temperature | 94.85% - 43.41% (for different brands) | [7][8] |

| Thermal | 80°C | 120 hours | Stable | [1] |

| Thermal | 105°C | 5 days | Stable |

Experimental Protocols

The following are detailed methodologies for key experiments related to the degradation of Montelukast.

Protocol 1: Oxidative Forced Degradation of Montelukast

Objective: To induce the formation of this compound through oxidative stress.

Materials:

-

Montelukast sodium bulk drug or powdered tablets

-

Hydrogen peroxide (H₂O₂) solution (3% and 30%)

-

Methanol or other suitable solvent

-

Volumetric flasks

-

Water bath

Procedure:

-

Sample Preparation: Accurately weigh a quantity of Montelukast sodium powder and dissolve it in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).

-

Stress Application:

-

To a specific volume of the Montelukast solution, add an equal volume of 3% H₂O₂.

-

In a separate experiment, add an equal volume of 30% H₂O₂ to the same volume of Montelukast solution.

-

-

Incubation:

-

For the 3% H₂O₂ solution, keep the mixture at room temperature for 10 minutes.[1]

-

For the 30% H₂O₂ solution, reflux the mixture in a water bath at 60°C for 5 hours.

-

-

Neutralization/Dilution: After the specified time, neutralize the reaction if necessary and dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

-

Analysis: Inject the stressed sample into a validated HPLC system to quantify the remaining Montelukast and the formed sulfoxide.

Protocol 2: Photolytic Forced Degradation of Montelukast

Objective: To study the degradation of Montelukast upon exposure to light.

Materials:

-

Montelukast sodium bulk drug or tablets

-

Petri dishes or suitable transparent containers

-

Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

-

Solvent for dissolution (e.g., methanol)

-

Volumetric flasks

Procedure:

-

Sample Preparation: Place a known quantity of Montelukast sodium powder or intact tablets in a transparent container.

-

Light Exposure: Place the samples in a photostability chamber. Expose the samples to a controlled light source that provides both cool white fluorescent and near-ultraviolet lamps. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sampling: At appropriate time intervals (e.g., 24, 48, 72 hours), withdraw samples.

-

Sample Processing: Dissolve the withdrawn solid samples in a suitable solvent and dilute to a known concentration for HPLC analysis.

-

Analysis: Analyze the samples by HPLC to determine the extent of degradation and identify the photoproducts, such as the cis-isomer and this compound.

Protocol 3: HPLC Analysis of Montelukast and its Sulfoxide Degradant

Objective: To separate and quantify Montelukast and this compound.

Chromatographic Conditions (Example): [3][9][10]

-

Column: Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[3][9]

-

Mobile Phase:

-

Gradient Program:

Time (min) % Solution B 0.01 60 10 70 15 90 20 100 30 100 32 60 | 40 | 60 |

-

Injection Volume: 20 µL.[3]

-

Column Temperature: Ambient.

System Suitability:

-

Inject a standard solution containing Montelukast and this compound.

-

The resolution between the two peaks should be greater than 2.0.

-

The tailing factor for the Montelukast peak should be less than 1.5.

-

The theoretical plates for the Montelukast peak should be greater than 2000.

Visualizations

The following diagrams illustrate the degradation pathways and a general workflow for the analysis of Montelukast degradation.

Caption: Degradation pathways of Montelukast.

Caption: Experimental workflow for forced degradation studies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. actapharmsci.com [actapharmsci.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. ijpsonline.com [ijpsonline.com]

Solubility profile of Montelukast sulfoxide in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast sulfoxide (B87167), a primary metabolite and a significant impurity of the widely-used anti-asthmatic drug Montelukast, presents unique challenges in pharmaceutical development due to its physicochemical properties. Understanding its solubility is critical for the development of stable formulations and robust analytical methods. This technical guide provides a comprehensive overview of the solubility profile of Montelukast sulfoxide, detailing available solubility data, in-depth experimental protocols for solubility determination, and relevant analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and handling of Montelukast and its related compounds.

Introduction to this compound

Montelukast is a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist used in the treatment of asthma and allergic rhinitis. This compound is formed through the oxidation of the sulfide (B99878) moiety in the Montelukast molecule. This transformation can occur both in vivo as a metabolic process and ex vivo as a degradation product, particularly under oxidative stress. The presence of this compound as an impurity in drug formulations is a key concern for pharmaceutical quality control.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions from various sources provide initial guidance on its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Note: "Slightly soluble" is a qualitative term and indicates that a significant amount of solvent is required to dissolve a given amount of the solute. For precise formulation and analytical work, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies. Two common methods employed are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

-

Precipitation Detection: The presence of precipitate is detected using a plate reader. Common detection methods include:

-

Turbidimetry/Nephelometry: Measures the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV absorbance at a relevant wavelength.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement. It is a lower-throughput but more accurate method, typically employed in later stages of drug development.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Phase Separation: The saturated solution is separated from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: The sample is centrifuged at high speed, and an aliquot of the clear supernatant is carefully removed.

-

Filtration: The solution is passed through a low-binding filter (e.g., PVDF or PTFE) to remove solid particles.

-

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method.

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution, typically in mg/mL or Molarity.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved this compound is crucial for solubility determination. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Typical HPLC Conditions for Montelukast and its Impurities:

-

Column: A reversed-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate, often with pH adjustment) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection is typically employed, with monitoring at a wavelength where this compound has significant absorbance (e.g., around 238 nm).

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the analyte in the solubility samples is then determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectroscopy

-

Principle: This method measures the absorbance of light by the analyte at a specific wavelength. It is a simpler and faster method than HPLC but can be less specific if other components in the solution absorb at the same wavelength.

-

Application in Solubility Assays: It is often used in high-throughput kinetic solubility assays where the primary goal is rapid screening. A calibration curve is required for quantification.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Relationship of Montelukast to this compound

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Montelukast Sulfoxide

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Montelukast (B128269).

Introduction: Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and seasonal allergies.[1] During its synthesis and storage, or upon exposure to certain stress conditions, impurities can form. One of the critical impurities is Montelukast sulfoxide (B87167), which is a primary degradation product formed under oxidative conditions.[1][2] Monitoring and controlling the levels of this impurity are essential to ensure the safety, efficacy, and quality of the final drug product. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Montelukast sulfoxide from the active pharmaceutical ingredient (API), Montelukast.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Data System: Software for instrument control, data acquisition, and processing (e.g., Empower).

-

Analytical Balance: For accurate weighing of standards and samples.

-

Ultrasonic Bath: For sample and standard dissolution.

-

Volumetric Glassware: Class A volumetric flasks and pipettes.

-

Filters: 0.45 µm membrane filters for mobile phase and sample filtration.

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (OPA) or Sodium Acetate (Analytical grade)

-

Montelukast Sodium Reference Standard

-

This compound Impurity Standard

-

Chromatographic Conditions

A gradient RP-HPLC method is recommended for the successful separation of Montelukast from its sulfoxide impurity and other related substances.[1][3]

| Parameter | Recommended Conditions |

| Column | Atlantis dC18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |

| Mobile Phase B | Acetonitrile:Water (95:5 v/v) |

| Gradient Program | Time (min) / %B: 0/60, 10/70, 15/90, 20/100, 30/100, 32/60, 40/60 |